Tris(dimethylamino)methane
Overview
Description
Tris(dimethylamino)methane, also known as N,N,N’,N’,N’‘,N’'-hexamethylmethanetriamine, is an organic compound with the chemical formula C₇H₁₉N₃. It is the simplest representative of the tris(dialkylamino)methanes, where three of the four hydrogen atoms of methane are replaced by dimethylamino groups (−N(CH₃)₂). This compound can be regarded as both an amine and an orthoamide . It is a strong base and is used as a formylation agent, aminomethylenation reagent, and a source for the basic bis(dimethylamino) carbene .
Mechanism of Action
- TDAM is the simplest representative of the tris(dialkylamino)methanes, where three of the four hydrogen atoms in methane are replaced by dimethylamino groups (−N(CH₃)₂) .
- TDAM acts as a strong base and serves as a formylation agent, aminomethylenation reagent, and a source for the basic bis(dimethylamino)carbene (R₂N)₂C: .
Target of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Tris(dimethylamino)methane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to react with crowded α-(o-nitrophenyl) ketone to yield tetrahydroquinoline derivatives . This interaction highlights its potential in facilitating complex biochemical transformations. Additionally, this compound is used to prepare phosphoramidite derivatives of new nucleoside analogs, indicating its importance in nucleic acid chemistry . The compound’s ability to introduce dimethylaminoethylidene groups further underscores its versatility in biochemical applications .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their functions. For example, its reaction with crowded α-(o-nitrophenyl) ketone to yield tetrahydroquinoline derivatives demonstrates its ability to facilitate complex biochemical transformations . Additionally, this compound’s role in preparing phosphoramidite derivatives of nucleoside analogs indicates its involvement in nucleic acid chemistry . These interactions highlight the compound’s potential to modulate enzyme activities and influence gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, but its reactivity may vary depending on the experimental setup . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies. Understanding these temporal effects is essential for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and biochemical reactions. At higher doses, it may lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes significant only above certain concentrations . It is crucial to determine the optimal dosage to maximize its benefits while minimizing potential toxicity in animal models.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its overall efficacy. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can influence its activity and function. Studies have shown that this compound can be effectively transported and distributed within cells, ensuring its availability for biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(dimethylamino)methane can be synthesized through several methods:
Reaction with N,N,N’,N’-Tetramethylformamidinium chloride (TMF-Cl): This reaction involves lithium dimethylamide or sodium dimethylamide, yielding between 55% and 84%.
Reaction with bis(dimethylamino)acetonitrile: This method also uses lithium dimethylamide or sodium dimethylamide, with yields between 55% and 84%.
Reaction of dimethylformamide (DMF) dimethylacetal with dimethylamine: This reaction occurs in the presence of an acidic catalyst such as 2,4,6-tri-tert-butylphenol, producing this compound in good yield (83%).
Reaction with tetrakis(dimethylamino)titanium (IV): This method yields this compound in good yield (83%).
Industrial Production Methods: Industrial production methods for this compound typically involve the reaction of dimethylformamide dimethylacetal with dimethylamine in the presence of an acidic catalyst . This method is favored due to its high yield and relatively simple reaction conditions.
Types of Reactions:
Substitution: this compound can participate in substitution reactions, particularly with CH- and NH-acidic compounds.
Common Reagents and Conditions:
Reduction: Sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al) is commonly used.
Substitution: The compound reacts with CH- and NH-acidic compounds under basic conditions.
Major Products:
Scientific Research Applications
Tris(dimethylamino)methane has several applications in scientific research:
Chemistry: It is used as a formylation agent and aminomethylenation reagent.
Biology: The compound is used in the synthesis of nucleoside analogs.
Medicine: It is involved in the preparation of various pharmaceutical intermediates.
Industry: this compound is used in the polymerization of lactide and other ring-opening polymerizations.
Comparison with Similar Compounds
- N,N,N’,N’-Tetramethylformamidinium chloride (TMF-Cl)
- Bis(dimethylamino)acetonitrile
- Dimethylformamide dimethylacetal
Uniqueness: Tris(dimethylamino)methane is unique due to its strong basicity and its ability to act as both an amine and an orthoamide . It is also a versatile reagent in organic synthesis, particularly in formylation and aminomethylenation reactions .
Properties
IUPAC Name |
N,N,N',N',N",N"-hexamethylmethanetriamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3/c1-8(2)7(9(3)4)10(5)6/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMVIYLVHVCYGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206284 | |
Record name | N,N,N',N',N'',N''-Hexamethylmethanetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5762-56-1 | |
Record name | N,N,N′,N′,N′′,N′′-Hexamethylmethanetriamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5762-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(dimethylamino)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005762561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N',N',N'',N''-Hexamethylmethanetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N',N'',N''-hexamethylmethanetriamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tris(dimethylamino)methane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T74D2Q5VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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